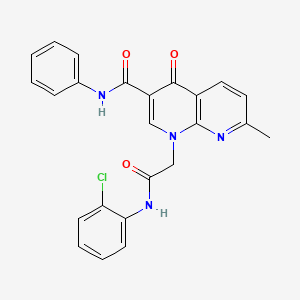

1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3/c1-15-11-12-17-22(31)18(24(32)27-16-7-3-2-4-8-16)13-29(23(17)26-15)14-21(30)28-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,32)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCNIKOLJMUQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical formula for the compound is , with a molecular weight of approximately 436.88 g/mol. The compound features a naphthyridine core, which is known for its role in various bioactive molecules.

Antiparasitic Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit significant antiparasitic activity. For instance, modifications to the naphthyridine core can enhance efficacy against parasites such as Leishmania spp. and Trypanosoma spp. A study indicated that certain structural modifications led to improved potency and selectivity against these pathogens .

Cytotoxicity Studies

Cytotoxicity assays conducted on related naphthyridine compounds revealed that certain derivatives could induce cell death in cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects . The toxicity profile of this compound needs further investigation to establish safety margins.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of naphthyridine derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and improving metabolic stability.

| Compound | Substituent | Activity |

|---|---|---|

| A | -Cl | High |

| B | -F | Moderate |

| C | -NO₂ | Low |

This table summarizes preliminary findings regarding substituents' effects on activity.

Case Studies

A notable case study involved the synthesis and evaluation of various naphthyridine analogs, revealing that modifications at specific positions significantly affected their antiparasitic properties. For example, a series of 8-hydroxy naphthyridines showed promising results in vitro against Leishmania amastigotes, with some compounds achieving pEC50 values greater than 6.0 .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions between substituted anilines and naphthyridine precursors. For example:

- Traditional method : Reacting a chlorophenyl-substituted amine with a naphthyridine carbonyl derivative in DMF with POCl₃ as a catalyst at 80–90°C for 6–8 hours (yields ~67%) .

- Sonochemical method : Ultrasound irradiation (20–40 kHz) reduces reaction time to 2–3 hours, improving yields (e.g., 76% for analogous compounds) by enhancing reagent mixing and energy transfer .

Q. Key variables affecting yield :

- Temperature control (±5°C tolerance critical for avoiding side reactions).

- Solvent polarity (DMF preferred for solubility of aromatic intermediates).

- Catalyst stoichiometry (excess POCl₃ may hydrolyze, reducing efficiency).

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.15–9.19 ppm), with NH peaks (δ ~9.80–9.91 ppm) confirming amide bonds .

IR : Stretching frequencies at 1651–1686 cm⁻¹ validate C=O (amide/keto) groups, while C-Cl bonds show peaks near 737–780 cm⁻¹ .

Mass spectrometry : Molecular ion peaks (e.g., m/z 423 [M⁺]) confirm molecular weight, with fragmentation patterns aligning with naphthyridine cleavage .

Troubleshooting tip : Cross-validate NMR assignments using 2D techniques (HSQC/HMBC) if signal overlap occurs.

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤10% v/v) with aqueous buffers for initial stock solutions.

- Salt formation : Sodium carboxylate derivatives (e.g., analogous to ) improve aqueous solubility via ionization .

- Nanoformulation : Encapsulation in PEGylated liposomes enhances bioavailability while maintaining stability .

Advanced Research Questions

Q. What strategies resolve contradictory activity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions often arise from subtle structural variations. For example:

- 2-Chlorophenyl vs. 4-Chlorophenyl substitution : The ortho-chloro group in your compound may sterically hinder target binding compared to para-substituted analogs, reducing potency .

- Solution : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses and quantify steric/electronic effects .

Q. Data reconciliation workflow :

Re-test compounds under standardized assay conditions.

Validate target engagement via SPR or ITC.

Use DFT calculations to model electronic effects of substituents .

Q. How can reaction mechanisms for chloro-substituent transformations be elucidated?

Methodological Answer: Mechanistic studies for analogous compounds (–5) suggest:

- Aminolysis of chloro groups : Chlorine at position 7 undergoes nucleophilic substitution with amines (e.g., methylamine) at 60–90°C, forming carboxamide derivatives .

- Kinetic profiling : Monitor reaction progress via LC-MS to identify intermediates.

- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in keto groups during hydrolysis .

Q. What computational tools predict polymorphic forms and their stability?

Methodological Answer:

- Software : Mercury (Cambridge Crystallographic Database) and Polymorph Predictor (Materials Studio) model crystal packing using XRD data from analogs (e.g., ’s crystalline powder) .

- Energy minimization : Compare lattice energies of predicted polymorphs via DFT (Gaussian 16) to prioritize stable forms for crystallization screens .

Q. How can green chemistry principles be applied to scale-up synthesis?

Methodological Answer:

Q. What in silico methods prioritize derivatives for synthesis?

Methodological Answer:

- Virtual library generation : Build derivatives using Cheminfo’s UFSRATOR toolkit, focusing on substituents at positions 2 (phenyl) and 7 (methyl) .

- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

- Docking filters : Select candidates with Glide scores ≤ −8 kcal/mol for target enzymes .

Q. How are reaction pathways optimized using quantum chemical calculations?

Methodological Answer:

Q. What experimental designs validate molecular docking predictions?

Methodological Answer:

- Mutagenesis assays : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to disrupt interactions .

- Thermal shift assays : Monitor target protein melting temperature (ΔTm) upon compound binding to confirm stabilization .

- SPR biosensing : Quantify binding kinetics (kₐ, kₑ) to correlate docking scores with experimental KD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.